1-[(4-chlorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Overview
Description
The compound "1-[(4-chlorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione" is a thieno[3,2-d]pyrimidine derivative, which is a class of compounds known for their diverse biological activities. Thieno[3,2-d]pyrimidine derivatives have been studied for their potential as therapeutic agents due to their ability to interact with various biological targets. The presence of a chlorophenyl group and a phenyl group in the compound suggests potential for significant biological activity, possibly as a receptor antagonist or enzyme inhibitor.
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of related compounds has been reported using reactions involving 4-chloromethylbenzoyl isothiocyanate with substituted pyrimidine-2-amines in dry tetrahydrofuran . Another method includes the reaction of aniline derivatives with 4-chlorothieno[3,2-d]pyrimidine, which can be prepared from 3-aminothiophene-2-carboxamide . These methods highlight the versatility in synthesizing thieno[3,2-d]pyrimidine derivatives, which can be tailored to introduce different substituents and achieve desired properties.
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidine derivatives is characterized by the presence of a fused thieno-pyrimidine ring system. X-ray diffraction studies have been used to determine the crystal structures of similar compounds, revealing details such as planarity of the thienopyridine ring and the dihedral angles between different planes in the molecule . The presence of non-covalent interactions, such as hydrogen bonds and van der Waals interactions, plays a significant role in the stability and conformation of these molecules .
Chemical Reactions Analysis
Thieno[3,2-d]pyrimidine derivatives can undergo various chemical reactions, which are essential for their functionalization and interaction with biological targets. Electrophilic substitution reactions, such as Vilsmeier-Haack reaction, bromination, and nitration, have been employed to introduce different substituents at specific positions on the thieno[3,2-d]pyrimidine core . These reactions are crucial for modifying the biological activity and pharmacokinetic properties of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the introduction of a methoxyurea side chain has been shown to increase the apparent lipophilicity, which can improve membrane permeability and oral absorption . The antimicrobial activity of certain thieno[3,2-d]pyrimidine derivatives has been investigated, with some compounds showing activity against strains of Staphylococcus aureus, Escherichia coli, and Bacillus subtilis . These properties are critical for the development of thieno[3,2-d]pyrimidine derivatives as therapeutic agents.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Polynuclear Heterocycles : A study focused on the preparation of thieno[2,3-d]pyrimidine compounds fused with a thiazolo ring, showcasing their potential in producing biologically active compounds. These derivatives exhibit inhibitory activities against adenosine kinase, platelet aggregation, and demonstrate antileukemia and anticancer properties (El-Gazzar, Hussein, & Aly, 2006).
Heterocyclic Synthesis : The compound has been used in heterocyclic synthesis, leading to the creation of derivatives with potential as antimicrobial and anti-inflammatory agents. This synthesis involves the chloroacylation of thieno[2,3-d]pyrimidine derivatives, showcasing their significant activity against fungi, bacteria, and inflammation (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Antibacterial Evaluation : Various substituted thieno[2,3-d]pyrimidines have been synthesized and evaluated for their antibacterial properties. This research underscores the importance of the thieno[2,3-d]pyrimidine scaffold in developing new antibacterial agents (More, Chandra, Nargund, & Nargund, 2013).
Nonlinear Optical (NLO) Properties : A study on the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives compared DFT/TDDFT and experimental findings. The 4-thiopyrimidines derivatives were identified for their promising applications in medicine and nonlinear optics fields, indicating the NLO character of these molecules (Hussain et al., 2020).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
It’s likely that it interacts with its target proteins, such as cdk2, and inhibits their function, leading to changes in cellular processes .
Biochemical Pathways
Given its potential inhibition of cdk2, it may affect cell cycle regulation and other related pathways .
Pharmacokinetics
Similar compounds, such as piperazine derivatives, have been noted to positively modulate the pharmacokinetic properties of drug substances .
Result of Action
Similar compounds have shown cytotoxic activity against various cancer cell lines .
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-phenyl-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c20-14-8-6-13(7-9-14)12-21-16-10-11-25-17(16)18(23)22(19(21)24)15-4-2-1-3-5-15/h1-11,16-17H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXCEIBLWUPSOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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